molecular formula C9H8FN3 B13670130 5-(3-Fluoro-2-methylphenyl)-1H-1,2,4-triazole

5-(3-Fluoro-2-methylphenyl)-1H-1,2,4-triazole

Cat. No.: B13670130
M. Wt: 177.18 g/mol
InChI Key: FSWSRFYZCYGHJO-UHFFFAOYSA-N
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Description

5-(3-Fluoro-2-methylphenyl)-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluoro and methyl substituent on the phenyl ring, which is attached to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-2-methylphenyl)-1H-1,2,4-triazole typically involves the reaction of 3-fluoro-2-methylphenylboronic acid with a suitable triazole precursor. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide. The reaction is carried out in the presence of a palladium catalyst, a base, and a solvent such as tetrahydrofuran or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-2-methylphenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

    Substitution: The fluoro and methyl groups on the phenyl ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

5-(3-Fluoro-2-methylphenyl)-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-2-methylphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies on its molecular interactions and binding affinities are essential to understand its mechanism of action fully .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-2-methylphenylboronic acid: A precursor used in the synthesis of the triazole compound.

    3-Fluorophenylboronic acid: Another boronic acid derivative with similar structural features.

Uniqueness

5-(3-Fluoro-2-methylphenyl)-1H-1,2,4-triazole is unique due to the specific arrangement of the fluoro and methyl groups on the phenyl ring, which imparts distinct chemical and biological properties. Its triazole ring also contributes to its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H8FN3

Molecular Weight

177.18 g/mol

IUPAC Name

5-(3-fluoro-2-methylphenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C9H8FN3/c1-6-7(3-2-4-8(6)10)9-11-5-12-13-9/h2-5H,1H3,(H,11,12,13)

InChI Key

FSWSRFYZCYGHJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)C2=NC=NN2

Origin of Product

United States

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